![molecular formula C20H20N4O3S B4053647 (5E)-1-methyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4053647.png)
(5E)-1-methyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
(5E)-1-methyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 396.12561169 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
A core aspect of the research involving this compound is its role in the synthesis of various heterocyclic compounds. For instance, Ahmed (2003) discusses the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, emphasizing the compound's utility in creating new chemical structures with potential pharmaceutical applications [Ahmed, 2003]. Similarly, Kappe and Roschger (1989) explore the synthesis and reactions of Biginelli-compounds, which are closely related to the chemical structure , showing its versatility in chemical synthesis [Kappe & Roschger, 1989].
Pharmacological Synthesis and Application
The compound's derivatives have been studied for their biological and pharmacological activities. For example, Nikalje, Tiwari, Vazquez, and Vázquez-Tato (2017) report the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting the compound's relevance in creating molecules with diverse biological activities [Nikalje et al., 2017]. Another study by Hussein et al. (2012) explores the synthesis and antimicrobial activity of pyridines, pyrans, pyrimidines, and azolo, azinopyrimidines incorporating an antipyrine moiety, further emphasizing the compound’s role in developing antimicrobial agents [Hussein et al., 2012].
Heterocyclic Chemistry
The compound also plays a significant role in the field of heterocyclic chemistry. El-kashef, Farghaly, Al-Hazmi, Terme, and Vanelle (2010) demonstrate the synthesis of new pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related heterocycles, suggesting its utility in creating complex heterocyclic structures [El-kashef et al., 2010].
Antimicrobial and Biological Studies
The compound and its derivatives have been explored for antimicrobial and biological properties. Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, and Nikalje (2018) report on the antimicrobial analysis, enzyme assay, docking study, and toxicity study of novel chromone-pyrimidine coupled derivatives, showcasing the compound's potential in biological and medical research [Tiwari et al., 2018].
Anti-Inflammatory and Analgesic Activities
Research by Hafez and El-Gazzar (2008) on the anti-inflammatory, analgesic, and antimicrobial activities of 3-pyrazolyl-thiophene, thieno[2,3-d]pyrimidines illustrates the compound's potential in developing new therapeutic agents [Hafez & El-Gazzar, 2008].
Properties
IUPAC Name |
(5E)-1-methyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-22-19(27)15(18(26)21-20(22)28)10-13-11-24(16-7-3-2-6-14(13)16)12-17(25)23-8-4-5-9-23/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3,(H,21,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBYRCHRNXIFOF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


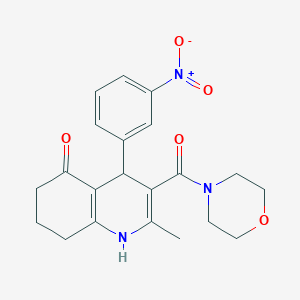
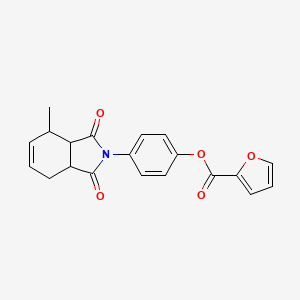
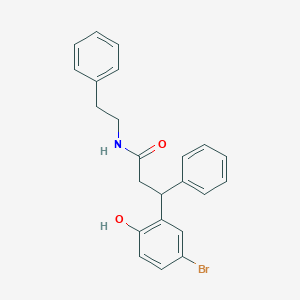
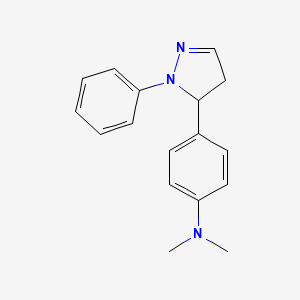
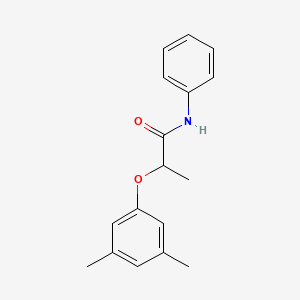
![N-[2-(butan-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B4053625.png)
![9-(2-Hydroxy-3-piperidin-1-ylpropyl)-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B4053632.png)
![(5E)-3-ethyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4053634.png)

![1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4053643.png)
![4-(4-butoxyphenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4053653.png)

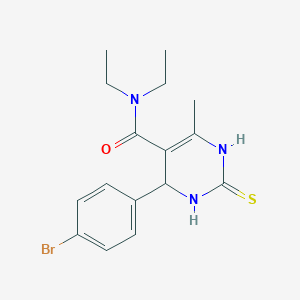
![5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4053669.png)
